molecular formula C16H21NO4 B8815559 1-tert-Butyl 3-ethyl indoline-1,3-dicarboxylate CAS No. 177200-89-4

1-tert-Butyl 3-ethyl indoline-1,3-dicarboxylate

Cat. No. B8815559
M. Wt: 291.34 g/mol
InChI Key: KAJGHMDWJPWJDY-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

A mixture of 0.7 g of ethyl 1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylate (Example 97d) in 18 ml of methanol/water (1:1) and 2.9 ml of a 1N sodium hydroxide solution is stirred at 50° C. for 3 h. After the methanol has been removed in vacuo, the aqueous phase is brought to pH 2 and extracted with ethyl acetate. Customary further working up gives the title compound as a white solid: Rf (hexane/ethyl acetate/glacial acetic acid (75:25:1))=0.23.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]([C:17]([O:19]CC)=[O:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO.O>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]([C:17]([OH:19])=[O:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=CC=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the methanol has been removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.